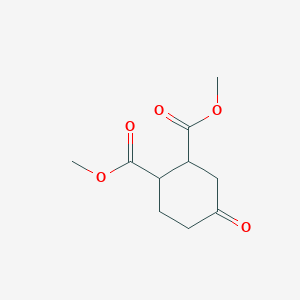

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER, also known as dimethyl (1R,2R)-4-oxo-1,2-cyclohexanedicarboxylate, is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by its solid physical form and is typically stored at refrigerator temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves the esterification of 4-oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-oxo-1,2-cyclohexanedicarboxylic acid.

Reduction: 4-hydroxy-1,2-cyclohexanedicarboxylic acid dimethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the formation of corresponding acids. This hydrolysis reaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

CIS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Similar in structure but differs in the spatial arrangement of atoms.

1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Lacks the keto group at the 4-position.

4-HYDROXY-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Contains a hydroxyl group instead of a keto group at the 4-position.

Uniqueness

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER is unique due to its specific configuration and the presence of both ester and keto functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate (DMOCD) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DMOCD, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

DMOCD is characterized by its dicarboxylate structure, which allows it to participate in various biological reactions. The compound can undergo hydrolysis, oxidation, and reduction reactions, making it versatile in biochemical pathways.

The primary mechanism of action for DMOCD involves its interaction with specific enzymes, particularly esterases. The hydrolysis of its ester bonds results in the formation of corresponding acids, which play crucial roles in various metabolic processes. This hydrolysis is significant for understanding how DMOCD may influence cellular activities and signaling pathways .

Enzyme Interaction

DMOCD has been employed in studies investigating enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It serves as a substrate for various esterases, which catalyze the breakdown of ester bonds. This interaction is pivotal in metabolic pathways and can affect drug metabolism .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to DMOCD. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects against cancer cell lines such as MCF7 (human breast cancer) and others. The presence of specific functional groups appears to enhance these activities, suggesting that modifications to the DMOCD structure could yield more potent anticancer agents .

Study 1: Enzyme-Catalyzed Reactions

In a study assessing the role of DMOCD in enzymatic reactions, researchers prepared a solution containing DMOCD and monitored the hydrolysis process using esterase K310-903. The results indicated that DMOCD effectively served as a substrate, leading to significant product formation within a controlled pH environment (pH 6.8). This underscores its utility in studying enzyme kinetics and mechanisms .

Study 2: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of DMOCD derivatives against various cancer cell lines. Compounds were screened for their ability to inhibit cell proliferation. The findings demonstrated that certain derivatives exhibited higher cytotoxicity than natural products like aspernomine, indicating that structural modifications could enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Properties

Molecular Formula |

C10H14O5 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

dimethyl 4-oxocyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3 |

InChI Key |

HUKIJZIDGFUNMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.